molecular formula C13H15FO2 B15163285 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine CAS No. 192714-45-7

5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine

Cat. No.: B15163285
CAS No.: 192714-45-7
M. Wt: 222.25 g/mol
InChI Key: DFOAQKAJOHUAGX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine is an organic compound that belongs to the class of dioxines It is characterized by the presence of a fluorophenyl group attached to a dioxine ring, which is further substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine typically involves the reaction of 2-fluorobenzaldehyde with 2,2,6-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the dioxine ring. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems ensures consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-2,2,6-trimethyl-2H,4H-1,3-dioxine involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding to hydrophobic pockets in proteins, while the dioxine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain enzymes and receptors .

Properties

CAS No.

192714-45-7

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

5-(2-fluorophenyl)-2,2,6-trimethyl-4H-1,3-dioxine

InChI

InChI=1S/C13H15FO2/c1-9-11(8-15-13(2,3)16-9)10-6-4-5-7-12(10)14/h4-7H,8H2,1-3H3

InChI Key

DFOAQKAJOHUAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC(O1)(C)C)C2=CC=CC=C2F

Origin of Product

United States

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